4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine
Description
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine (CAS: 303147-42-4, molecular weight: 402.47 g/mol) is a pyrimidine derivative featuring a phenoxy group at position 4, a phenyl group at position 2, and a phenylsulfonylmethyl substituent at position 6 . Pyrimidine derivatives are widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity .
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-phenoxy-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c26-29(27,21-14-8-3-9-15-21)17-19-16-22(28-20-12-6-2-7-13-20)25-23(24-19)18-10-4-1-5-11-18/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESWIWBVKGLPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as benzyl cyanide and formamide under acidic or basic conditions.
Substitution Reactions: The phenoxy and phenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Sulfonylation: The phenylsulfonylmethyl group is introduced through a sulfonylation reaction using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH or KOtBu in DMSO or DMF.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules, disrupting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Substituent Variations at Position 6: Sulfonyl vs. Sulfinyl vs. Sulfanyl
Key Insights :
Variations in Aromatic Substituents
Key Insights :
Steric and Conformational Effects
- Dihedral Angles: In pyrimidine derivatives, the dihedral angle between aromatic rings affects molecular packing and hydrogen bonding. For example, 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine exhibits a dihedral angle of 64.2° between pyrimidine and benzene rings, influencing crystallinity . The target compound’s phenoxy and phenyl groups likely adopt similar angles, optimizing supramolecular interactions .
Biological Activity
4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is a heterocyclic compound belonging to the pyrimidine family, notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention for its possible roles as an antimicrobial and anticancer agent, among other therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of 402.47 g/mol. Its structure includes a pyrimidine ring substituted with phenoxy and phenylsulfonylmethyl groups, which are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 402.47 g/mol |
| CAS Number | 303147-41-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to the inhibition or activation of various pathways, such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially acting as a cyclooxygenase (COX) inhibitor, similar to other compounds in its class .
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell functions.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation.
Anticancer Activity
A study exploring the anticancer potential of related pyrimidine derivatives indicated that compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Anti-inflammatory Effects
Research has shown that derivatives containing a phenylsulfonyl group can effectively inhibit COX-2, an enzyme involved in inflammatory processes. This suggests that this compound may have similar anti-inflammatory properties .
Antimicrobial Properties
In vitro studies have demonstrated that certain pyrimidine derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi. The exact mechanism remains under investigation but may involve interference with microbial metabolic pathways.
Case Studies
- Study on COX Inhibition : A series of compounds structurally related to this compound were evaluated for their COX inhibitory activity. The results indicated that modifications at the phenoxy position significantly enhanced both in vitro and in vivo anti-inflammatory effects .
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various pyrimidine derivatives on cancer cell lines, compounds similar to 4-Phenoxy showed promising results, with IC50 values indicating potent activity against several types of cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
